molecular formula C19H20FN3O3 B12025977 N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide CAS No. 769142-45-2

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12025977
CAS No.: 769142-45-2
M. Wt: 357.4 g/mol
InChI Key: DQUKJHHNBYSBBI-WSDLNYQXSA-N
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Description

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzylidene group, a hydrazinyl moiety, and a propoxybenzamide framework, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in an ethanolic solution, often with the addition of a catalyst such as hydrochloric acid to facilitate the condensation process . The resulting intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(4-Fluorobenzylidene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide stands out due to its unique combination of a fluorobenzylidene group and a propoxybenzamide framework. This structural uniqueness imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

769142-45-2

Molecular Formula

C19H20FN3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C19H20FN3O3/c1-2-11-26-17-9-5-15(6-10-17)19(25)21-13-18(24)23-22-12-14-3-7-16(20)8-4-14/h3-10,12H,2,11,13H2,1H3,(H,21,25)(H,23,24)/b22-12+

InChI Key

DQUKJHHNBYSBBI-WSDLNYQXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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